(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone
Description
N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) backbone substituted with a nitro group at position 6, a carboxamide group at position 3, and N-butyl-N-methyl substituents on the amide nitrogen. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The nitro group at position 6 likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the N-butyl-N-methyl moiety may modulate lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)9(14)8-2-3-10-11-8/h2-3H,4-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHOBXCJGNNREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone typically involves the reaction of 4-methylpiperazine with 1H-pyrazole-5-carboxylic acid or its derivatives under specific conditions. One common method is the amide coupling reaction , which can be facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives , reduced analogs , and substituted derivatives with different functional groups.
Scientific Research Applications
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone:
Medicine: : The compound has shown anti-inflammatory and analgesic properties, making it a candidate for developing new pain-relief medications.
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Research has explored its effects on biological systems, including its potential as a pharmacological tool .
Industry: : The compound's properties may be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound may modulate signaling pathways related to inflammation and pain, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of N-butyl-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, the following compounds are analyzed:
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structural Differences :
- Substituents: Lacks the nitro group at position 6 and features a 4-methoxyphenethyl group on the amide nitrogen instead of N-butyl-N-methyl.
- Electronic Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.
- Biological Relevance : Methoxy-substituted coumarins exhibit enhanced antioxidant and anti-inflammatory activities due to improved resonance stabilization .
6-Bromo-8-methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide
- Structural Differences :
- Halogenation: Bromine at position 6 and methoxy at position 8 introduce steric bulk and altered electronic properties.
- Amide Substituent: A tetrahydrofuran-derived alkyl chain replaces the N-butyl-N-methyl group.
- Crystallographic Insights : Bromine’s polarizability may influence crystal packing via halogen bonding, whereas nitro groups rely on dipole interactions .
2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
- Structural Differences: Heterocyclic Integration: A pyridazinone ring is conjugated to the amide side chain, introducing additional hydrogen-bonding sites. Functional Implications: The pyridazinone moiety may enhance binding to enzymes like cyclooxygenase or kinases, a feature absent in the nitro-substituted target compound .
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Structural Differences: Backbone Variation: A thiazolidinone ring replaces the chromene’s 2-oxo group, altering π-conjugation. Biological Activity: Thiazolidinone derivatives are associated with antidiabetic and antimicrobial effects, suggesting divergent applications compared to nitro-substituted coumarins .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Synthetic Accessibility: The target compound’s N-butyl-N-methyl group simplifies synthesis compared to heterocyclic amides (e.g., pyridazinone derivatives), which require multi-step conjugation .
- Crystallographic Behavior : Nitro groups in coumarins often form layered crystal structures via π-π stacking, whereas brominated analogs exhibit denser packing due to halogen bonds .
- Biological Potency: While nitro groups may enhance cytotoxicity (e.g., via ROS generation), methoxy or thiazolidinone substituents prioritize anti-inflammatory or metabolic effects .
Biological Activity
(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 206.25 g/mol. The structure features a pyrazole ring linked to a piperazine moiety, which is critical for its biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 12.5 µg/mL |
| B | Escherichia coli | 25 µg/mL |
| C | Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study indicated that it has cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were found to be promising, suggesting potential as a therapeutic agent.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 18.5 |
| NCI-H460 | 22.3 |
| SF-268 | 15.0 |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells .
Case Study 1: Pyrazole Derivatives in Cancer Therapy
In a recent study, several pyrazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound showed enhanced potency against resistant cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of pyrazole derivatives, where this compound was highlighted for its ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential application in treating infections associated with biofilms .
Q & A
Q. How does the compound’s tautomerism (1H-pyrazole vs. 2H-pyrazole) affect its bioactivity?
- Experimental Evidence :
- ¹H NMR in DMSO-d₆ confirms dominance of the 1H-tautomer.
- Tautomeric shifts in polar solvents may alter binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
